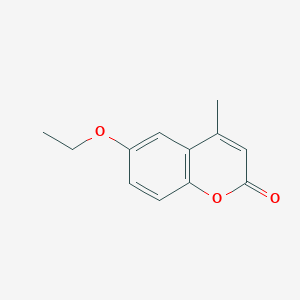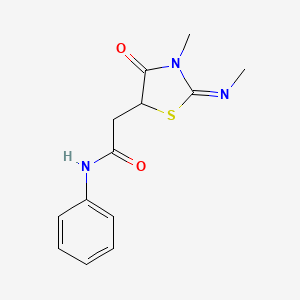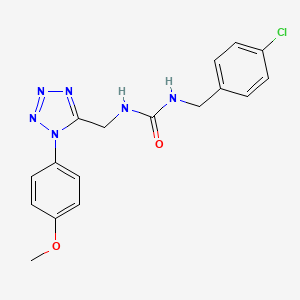
4-Ethenyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyloxane, also known as 4-vinyltetrahydro-2H-pyran , is a chemical compound with the molecular weight of 112.17 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
4-Ethenyloxane is a liquid at room temperature . It has a molecular weight of 112.17 . More specific physical and chemical properties such as its density, melting point, boiling point, and solubility are not provided in the available resources .
Applications De Recherche Scientifique
Polymer Synthesis and Functionalization
- Copolymer Synthesis : Functional copolymers of ethene and similar compounds were synthesized, showing that the content of the vinyl compound influences polymeric properties (Kaminsky, Arrowsmith, & Winkelbach, 1996).
- Polymerization Catalysts : Studies on polymerization of compounds like 4-ethynylbiphenyl using various catalysts demonstrated the importance of catalyst choice in achieving desired polymer properties (Tak, Jin, & Gal, 2017).
Environmental Remediation
- Biodegradation of Pollutants : Research on the biodegradation of 1,4-dioxane in aquifers suggests that certain gases like ethane can stimulate biological degradation, offering insights into environmental cleanup methods (Hatzinger et al., 2017).
- UV/Hydrogen Peroxide Process : The degradation mechanism of 1,4-dioxane in dilute aqueous solution using UV and hydrogen peroxide was studied, providing a method for water purification (Stefan & Bolton, 1998).
Reaction Mechanisms and Intermediates
- Study of Reactive Intermediates : Research on the catalytic carbomagnesation reaction involving ethene derivatives revealed the isolation and structures of various intermediates, contributing to the understanding of reaction pathways (Fischer, Walther, Gebhardt, & Görls, 2000).
- Fluorescent Probe Design : The design of polysiloxane-based fluorescent probes for detecting specific compounds demonstrated the application of vinyl compounds in sensor technology (Wang, Zuo, & Feng, 2020).
Safety And Hazards
4-Ethenyloxane is associated with certain hazards. It has been assigned the GHS02 and GHS07 pictograms, indicating that it is flammable and can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas .
Propriétés
IUPAC Name |
4-ethenyloxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-7-3-5-8-6-4-7/h2,7H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLAHJAJWGJIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethenyloxane | |
CAS RN |
66956-76-1 |
Source


|
| Record name | 4-ethenyloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[2-(2,2-Difluorocyclopentyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873317.png)
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2873318.png)






![ethyl 5-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2873328.png)



